molecular formula C12H19NO B13241891 {2-[(3-Methylbutan-2-yl)amino]phenyl}methanol

{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol

Cat. No.: B13241891
M. Wt: 193.28 g/mol
InChI Key: IZGZSWUZUPSCNO-UHFFFAOYSA-N
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Description

{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol is a secondary amine derivative featuring a phenyl ring substituted with a 3-methylbutan-2-yl amino group and a hydroxymethyl (–CH2OH) group at the ortho position. The 3-methylbutan-2-yl (tert-pentyl) group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

[2-(3-methylbutan-2-ylamino)phenyl]methanol

InChI

InChI=1S/C12H19NO/c1-9(2)10(3)13-12-7-5-4-6-11(12)8-14/h4-7,9-10,13-14H,8H2,1-3H3

InChI Key

IZGZSWUZUPSCNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC=CC=C1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3-Methylbutan-2-yl)amino]phenyl}methanol typically involves the reaction of 2-aminophenylmethanol with 3-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of {2-[(3-Methylbutan-2-yl)amino]phenyl}methanol may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.

Scientific Research Applications

{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(3-Methylbutan-2-yl)amino]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Compound A : [2-[Methyl(3-methylbutan-2-yl)amino]quinolin-4-yl]methanol ()
  • Molecular Formula : C16H22N2O
  • Key Features: A quinoline core replaces the benzene ring, with a methyl group on the amino substituent.
  • The methyl group on the amino moiety reduces steric hindrance compared to the bulkier 3-methylbutan-2-yl group. Molecular weight (258.36 g/mol) is higher due to the quinoline structure .
Compound B : 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol ()
  • Molecular Formula: C14H13Cl2NO
  • Key Features: Ethanol (–CH2CH2OH) group and 2,6-dichlorophenyl substituent.
  • The ethanol chain may improve water solubility compared to the methanol group in the target compound. Crystal structure analysis (P21/c space group) reveals intramolecular N–H⋯Cl/O hydrogen bonding and π–π stacking .
Compound C : 2-(2-Aminobenzylamino)benzylalcohol ()
  • Key Features: A dimeric benzyl alcohol with an aminobenzyl substituent.
  • Comparison: The absence of the 3-methylbutan-2-yl group reduces lipophilicity.

Physicochemical Properties

Property Target Compound Compound A () Compound B (–4)
Molecular Weight (g/mol) ~223.3 (estimated) 258.36 282.15
Functional Groups –CH2OH, tert-pentylamino –CH2OH, methyl-tert-pentylamino –CH2CH2OH, dichlorophenylamino
Solubility Likely lipophilic Moderate lipophilicity Moderate (Cl enhances polarity)
Hydrogen Bonding N–H⋯O potential Quinoline N may participate N–H⋯Cl/O observed in crystal

Biological Activity

{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol, also referred to as compound 1, is a novel organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of {2-[(3-Methylbutan-2-yl)amino]phenyl}methanol can be represented as follows:

C13H19NO\text{C}_{13}\text{H}_{19}\text{N}\text{O}

This compound features a phenolic group and an amino substituent, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds structurally related to {2-[(3-Methylbutan-2-yl)amino]phenyl}methanol exhibit significant anticancer properties. For instance, a study reported that derivatives with similar structures demonstrated cytotoxic effects against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay, revealing a dose-dependent response in cell viability.

CompoundCC50 (µM)Cell Line
Compound 11.35HL-60
Compound 20.85H1975
Compound 30.95A431

These findings suggest that modifications in the side chains can enhance the anticancer activity of related compounds .

The mechanism by which {2-[(3-Methylbutan-2-yl)amino]phenyl}methanol exerts its biological effects appears to involve the induction of apoptosis in cancer cells. This is evidenced by increased activity of caspase-3, an effector caspase crucial for the apoptotic process. Flow cytometry analysis showed that treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups .

Study on Antiproliferative Effects

In a study assessing the antiproliferative effects of {2-[(3-Methylbutan-2-yl)amino]phenyl}methanol on lung cancer cells (H1975), it was found that the compound inhibited cell proliferation with an IC50 value of approximately 119 nM. This suggests a potent effect against mutant EGFR-expressing cells .

In Vivo Studies

Further investigations into the pharmacokinetics and bioavailability of {2-[(3-Methylbutan-2-yl)amino]phenyl}methanol revealed promising results in mouse models. The compound exhibited favorable absorption characteristics and a half-life suitable for therapeutic applications. In vivo studies showed significant tumor reduction in xenograft models treated with this compound, indicating its potential as an effective anticancer agent .

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